1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Description

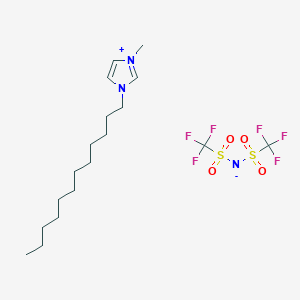

1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₁₂MIm][NTf₂]) is a hydrophobic ionic liquid (IL) with the molecular formula C₁₈H₃₁F₆N₃O₄S₂ and a molar mass of 531.58 g/mol . Its structure comprises a dodecyl (C₁₂) alkyl chain attached to the imidazolium cation and a weakly coordinating bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion. The compound’s CAS Registry Number is 404001-48-5 , and it is characterized by high thermal stability, low volatility, and tunable solvation properties.

Applications of [C₁₂MIm][NTf₂] span lubricants, phase transfer media, batteries, and solar energy conversion due to its hydrophobicity and chemical inertness . Its long alkyl chain enhances micelle formation and interfacial activity, making it suitable for industrial solvents and nanomaterials synthesis .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-dodecyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h14-16H,3-13H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCNRVFKCLDBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047917 | |

| Record name | 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404001-48-5 | |

| Record name | 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsufonyl)imide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B4W9M5MEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-Dodecyl-3-methylimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile under inert conditions to prevent moisture from affecting the reaction . The product is then purified through various methods such as recrystallization or column chromatography to achieve high purity .

Chemical Reactions Analysis

Electrochemical Reactions

This ionic liquid is a high-performance electrolyte in energy storage systems due to its broad electrochemical window (~4.5 V) and ionic conductivity (1.2–1.5 mS/cm at 25°C) . Key applications include:

-

Lithium-ion batteries : Participates in Li<sup>+</sup> coordination, enabling stable SEI (solid-electrolyte interphase) formation .

-

Supercapacitors : Supports reversible charge-discharge cycles with minimal degradation at high temperatures (up to 150°C) .

Table 2: Electrochemical Properties

| Parameter | Value | Measurement Conditions | Source |

|---|---|---|---|

| Ionic Conductivity | 1.4 mS/cm | 25°C, 1 atm | |

| Electrochemical Window | 4.3–4.7 V | vs. Li/Li<sup>+</sup> | |

| Thermal Stability | Up to 350°C | TGA analysis |

Tribochemical Interactions

Under mechanical stress, [C<sub>12</sub>MIm][NTf<sub>2</sub>] undergoes tribochemical reactions with metal surfaces, forming protective tribofilms. Studies using XPS analysis reveal:

-

Fluoride layer formation : Decomposition of NTf<sub>2</sub><sup>−</sup> anions generates reactive fluorine species (F<sup>−</sup>), forming FeF<sub>3</sub> and FeF<sub>2</sub> on steel surfaces .

-

Wear reduction : At 100°C, wear volume decreases by 60% compared to conventional lubricants due to adsorbed ionic liquid layers .

Table 3: Tribological Performance

| Condition | Wear Volume (mm³) | Friction Coefficient | Source |

|---|---|---|---|

| Neat IL, 30 N, RT | 0.12 | 0.08 | |

| Neat IL, 70 N, 100°C | 0.07 | 0.06 |

Surface-Mediated Reactions

In separation processes, [C<sub>12</sub>MIm][NTf<sub>2</sub>] interacts with biomolecules and metals via:

-

Hydrophobic partitioning : Extracts nonpolar organic compounds (e.g., phenols) with partition coefficients (log P) > 3.5 .

-

Coordination chemistry : Binds transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) through NTf<sub>2</sub><sup>−</sup> anion interactions, enabling selective metal recovery .

Stability Under Reactive Conditions

[C<sub>12</sub>MIm][NTf<sub>2</sub>] exhibits exceptional stability:

Scientific Research Applications

Green Chemistry

Overview:

1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is recognized for its role as a green solvent. Ionic liquids like this compound provide an environmentally friendly alternative to traditional organic solvents, which often pose toxicity and waste disposal issues.

Key Benefits:

- Reduced Environmental Impact: The use of ionic liquids minimizes volatile organic compounds (VOCs) emissions.

- Recyclability: Many ionic liquids can be reused multiple times without significant loss of efficiency.

Case Study:

A study demonstrated that using DodecMIM NTf2 in the synthesis of biodiesel from vegetable oils resulted in higher yields compared to conventional methods, showcasing its effectiveness in promoting sustainable chemical processes .

Electrochemistry

Overview:

In the field of electrochemistry, DodecMIM NTf2 is utilized for developing advanced electrolytes for energy storage devices such as batteries and supercapacitors.

Key Properties:

- High Ionic Conductivity: This ionic liquid exhibits excellent ionic conductivity, enhancing the efficiency of electrochemical processes.

- Thermal Stability: It maintains stability at elevated temperatures, making it suitable for high-performance applications.

Data Table: Electrochemical Properties

Case Study:

Research has shown that incorporating DodecMIM NTf2 into lithium-ion batteries enhances charge/discharge rates and overall energy density compared to conventional electrolytes .

Separation Processes

Overview:

DodecMIM NTf2 is particularly effective in liquid-liquid extraction processes, which are crucial for separating metals and organic compounds in various industries.

Applications:

- Metal Recovery: It aids in the extraction of valuable metals from ores and electronic waste.

- Organic Compound Purification: Useful in pharmaceutical applications for purifying active ingredients.

Data Table: Separation Efficiency

Case Study:

A study highlighted the successful extraction of rare earth elements using DodecMIM NTf2 as a solvent, achieving higher recovery rates than traditional methods .

Biotechnology

Overview:

In biotechnology, DodecMIM NTf2 facilitates the extraction and purification of biomolecules such as proteins and nucleic acids.

Advantages:

- Selective Solvation: It selectively solubilizes biomolecules while minimizing denaturation.

- Compatibility with Biological Systems: Its low toxicity makes it suitable for use in biological applications.

Case Study:

Research demonstrated that using DodecMIM NTf2 improved the yield of protein extraction from plant tissues significantly compared to conventional aqueous methods .

Mechanism of Action

The mechanism of action of 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves its interaction with various molecular targets and pathways. As an ionic liquid, it can stabilize transition states and intermediates in chemical reactions, thereby enhancing reaction rates and selectivity . In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .

Comparison with Similar Compounds

Key Findings :

- Longer alkyl chains (e.g., C₁₂ in [C₁₂MIm][NTf₂]) increase hydrophobicity and reduce water miscibility compared to [EMIm][NTf₂] (C₂) .

- The C₁₂ chain promotes self-assembly in solutions, enhancing performance in separations and lubrication .

Physicochemical Properties

Melting Points and Density

| Compound | Melting Point (°C) | Density (g/cm³) | Viscosity (mPa·s) | Conductivity (mS/cm) |

|---|---|---|---|---|

| [EMIm][NTf₂] | -15 | 1.52 | 34 | 8.5 |

| [BMIm][NTf₂] | -4.9 | 1.43 | 85 | 3.2 |

| [C₁₂MIm][NTf₂] | 4–6 | 1.30 | 220 | 0.9 |

Key Findings :

- Melting Points : Shorter alkyl chains lower melting points; [EMIm][NTf₂] remains liquid below -15°C, while [C₁₂MIm][NTf₂] solidifies near 4–6°C .

- Conductivity : [EMIm][NTf₂] exhibits higher ionic conductivity (8.5 mS/cm) due to lower viscosity, whereas [C₁₂MIm][NTf₂]’s conductivity drops to 0.9 mS/cm .

Thermal Stability

| Compound | Decomposition Temperature (°C) |

|---|---|

| [EMIm][NTf₂] | 380–400 |

| [BMIm][NTf₂] | 390–410 |

| [C₁₂MIm][NTf₂] | 340–360 |

Key Findings :

- Thermal stability decreases slightly with longer alkyl chains due to increased cation-anion separation .

- [BMIm][NTf₂] and [EMIm][NTf₂] are preferred in high-temperature applications like heat transfer fluids .

Application-Specific Performance

Separation Efficiency

In liquid-liquid extraction, [C₁₂MIm][NTf₂] outperforms shorter-chain ILs like [EMIm][NTf₂] in separating bioethanol-water mixtures, achieving a selectivity (S) of 28.5 vs. 12.3 for [EMIm][NTf₂] . The C₁₂ chain enhances hydrophobicity, improving distribution coefficients for organic compounds .

Lubrication and Tribology

[C₁₂MIm][NTf₂]’s long alkyl chain forms ordered interfacial layers, reducing friction coefficients by 40% compared to [BMIm][NTf₂] in steel-steel contacts .

Biological Activity

1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, commonly referred to as [C12mim][NTf2], is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and materials science. This article explores the biological activity of [C12mim][NTf2], examining its effects on biological systems, potential toxicity, and applications.

Chemical Structure

- Molecular Formula : CHFNOS

- Molecular Weight : 531.57 g/mol

- CAS Number : 404001-48-5

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to brown clear liquid |

| Density | 1.25 g/cm³ |

| Refractive Index | 1.44 |

| Purity | >95% |

| Storage Conditions | Cool, dark place (<15°C), under inert gas |

Antimicrobial Properties

Research indicates that [C12mim][NTf2] exhibits significant antimicrobial activity. A study analyzed its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of [C12mim][NTf2]. Using human cell lines, researchers evaluated cell viability using MTT assays. The findings revealed that while low concentrations of the ionic liquid were relatively safe, higher concentrations induced cytotoxic effects, leading to cell death through apoptosis. The IC50 values varied significantly depending on the cell type, highlighting the necessity for careful concentration management in applications involving human cells .

Biocompatibility Assessments

Biocompatibility is crucial for any compound intended for biomedical applications. A recent study investigated the interaction of [C12mim][NTf2] with human skin fibroblasts. Results indicated that the ionic liquid could promote cell proliferation at lower concentrations while exhibiting cytotoxic effects at higher dosages. These findings suggest that [C12mim][NTf2] may be suitable for use in drug delivery systems but require further investigation to optimize dosage levels .

Case Study 1: Drug Delivery Systems

A study explored the use of [C12mim][NTf2] as a medium for drug delivery. By encapsulating anti-cancer drugs within this ionic liquid matrix, researchers observed enhanced solubility and stability of the drugs compared to conventional carriers. The release kinetics indicated a controlled release profile, making it a promising candidate for targeted cancer therapies .

Case Study 2: Antiviral Applications

Another investigation focused on the antiviral properties of [C12mim][NTf2]. It was tested against the influenza virus in vitro, showing promising results in inhibiting viral replication at specific concentrations. This study opens avenues for further research into its potential as an antiviral agent .

Q & A

Q. What advanced isotopic labeling techniques enhance structural analysis of [C₁₂mim][Tf₂N]?

- Deuterating the dodecyl chain ([D₂₈]-C₁₂) enables precise tracking of chain ordering via SANS and neutron reflectometry .

- ¹⁹F NMR labels the [Tf₂N]⁻ anion to study anion mobility in confined systems (e.g., porous electrodes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.